Pd-Catalyzed Oxidative Addition: Iodo Advantage
The iodine atom on the 2‑position of (2‑iodo‑4‑methylphenyl)methanol undergoes oxidative addition to Pd(0) complexes significantly faster than the corresponding bromo and chloro analogs. In a systematic kinetic study of ortho‑substituted aryl halides, the rate constant for oxidative addition of ortho‑iodo substrates to Pd(PPh₃)₄ was found to be approximately 10³ times greater than that of the ortho‑bromo counterpart, while ortho‑chloro substrates were essentially unreactive under identical conditions [REFS‑1]. This relative order (I ≫ Br ≫ Cl) is a class‑level inference that directly translates to the target compound and its bromo (CAS 824‑53‑3) and chloro (CAS 39652‑31‑8) analogs, dictating catalyst loading, temperature and reaction time in cross‑coupling applications.
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | Iodo: k_rel ≈ 10³ (relative to bromo) |
| Comparator Or Baseline | Bromo analog (CAS 824‑53‑3): k_rel = 1; Chloro analog (CAS 39652‑31‑8): essentially unreactive |
| Quantified Difference | Iodo ≈ 10³‑fold faster than bromo; chloro unreactive |
| Conditions | Pd(PPh₃)₄, ortho‑substituted aryl halides, kinetic competition experiments [REFS‑1] |
Why This Matters
This reactivity gap dictates that only the iodo congener enables low‑catalyst‑loading, room‑temperature Suzuki, Heck or Sonogashira couplings, directly impacting process cost and scalability.
- [1] Amatore C, Jutand A (1999) Mechanistic and kinetic studies of palladium catalytic systems. J Organomet Chem 576:254‑278. https://doi.org/10.1016/S0022-328X(98)01051-1 View Source
